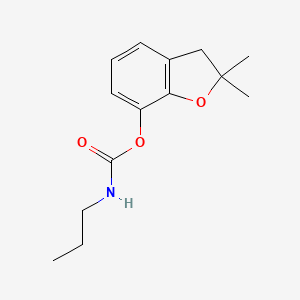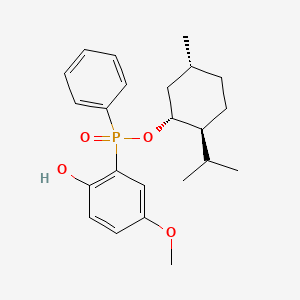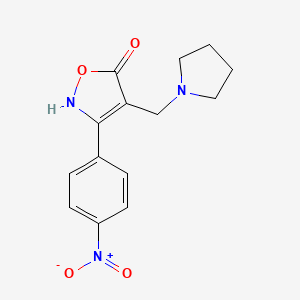![molecular formula C18H17N3 B12896900 Benzenamine, N-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methylene]- CAS No. 832723-61-2](/img/structure/B12896900.png)
Benzenamine, N-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylidene)aniline is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a benzylidene group attached to the nitrogen atom of the pyrazole ring and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylidene)aniline typically involves the condensation of 3,5-dimethyl-1H-pyrazole with benzaldehyde derivatives under acidic or basic conditions. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with 2-formylbenzenamine in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylidene)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted benzylidene derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
作用機序
The mechanism of action of N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylidene)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and preventing substrate binding .
類似化合物との比較
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylidene)aniline.
Benzylidene Aniline: A compound with a similar benzylidene structure but lacking the pyrazole moiety.
N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)acetamide: A structurally related compound with an acetamide group instead of the benzylidene group.
Uniqueness
N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylidene)aniline is unique due to its specific combination of the pyrazole ring and benzylidene aniline structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
CAS番号 |
832723-61-2 |
|---|---|
分子式 |
C18H17N3 |
分子量 |
275.3 g/mol |
IUPAC名 |
1-[2-(3,5-dimethylpyrazol-1-yl)phenyl]-N-phenylmethanimine |
InChI |
InChI=1S/C18H17N3/c1-14-12-15(2)21(20-14)18-11-7-6-8-16(18)13-19-17-9-4-3-5-10-17/h3-13H,1-2H3 |
InChIキー |
SZNPRSLUASKPPG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2=CC=CC=C2C=NC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Difluoromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12896819.png)
![2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12896821.png)


![5-[(3,5-Dimethylphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896829.png)




![N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl}glycine](/img/structure/B12896860.png)



![N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12896893.png)
